molecular formula C10H13ClFN B1489431 (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride CAS No. 1213846-75-3

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Cat. No.: B1489431
CAS No.: 1213846-75-3
M. Wt: 201.67 g/mol
InChI Key: ZERUEQOFZLOJJX-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H13ClFN and its molecular weight is 201.67 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds such as phenethylamine have been found to interact with Primary amine oxidase and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion.

Pharmacokinetics

The compound’s molecular weight (17563 g/mol) suggests that it could be absorbed and distributed in the body. The compound’s LogP value (3.34770) indicates its lipophilicity, which could influence its absorption and distribution

Action Environment

The action, efficacy, and stability of ®-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that these conditions could influence its stability.

Biochemical Analysis

Biochemical Properties

®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction with these enzymes can lead to the inhibition of their activity, affecting the levels of neurotransmitters in the brain .

Cellular Effects

The effects of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors, which play a crucial role in cell signaling. Additionally, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. For instance, the compound’s interaction with monoamine oxidase enzymes results in the inhibition of these enzymes, thereby increasing the levels of neurotransmitters. Additionally, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the modulation of neurotransmitter levels and improvement in behavioral outcomes. At higher doses, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can lead to toxic or adverse effects, including neurotoxicity and behavioral abnormalities. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. For instance, the interaction with monoamine oxidase enzymes can alter the levels of neurotransmitter metabolites, impacting brain function and behavior .

Transport and Distribution

The transport and distribution of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can be transported across cell membranes by organic cation transporters, affecting its distribution within the brain and other tissues .

Subcellular Localization

The subcellular localization of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can localize to the mitochondria, where it interacts with mitochondrial enzymes and influences cellular energy metabolism .

Properties

IUPAC Name

(R)-cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERUEQOFZLOJJX-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704204
Record name (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213846-75-3
Record name (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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